molecular formula C15H19BBrFO4 B14062779 Ethyl 5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Ethyl 5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B14062779
M. Wt: 373.02 g/mol
InChI Key: OGAGWLNHUXYJLO-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound that features a boronic ester group. This compound is significant in organic synthesis, particularly in the field of medicinal chemistry and material science. The presence of the boronic ester group makes it a valuable intermediate in various chemical reactions, including Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the following steps:

    Bromination: The starting material, ethyl 2-fluoro-3-hydroxybenzoate, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator.

    Borylation: The brominated intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This step introduces the boronic ester group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester group reacts with various aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl or vinyl halides.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenolic derivatives.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Ethyl 5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: Serves as a building block for the synthesis of potential therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the unique electronic properties of the boronic ester group, which enhances its reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Ethyl 5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be compared with other boronic esters such as:

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but contains a pyridine ring instead of a benzoate group.

    2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a methoxy group and a pyridine ring.

    2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a chloro group and a pyridine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and selectivity in various chemical reactions.

Properties

Molecular Formula

C15H19BBrFO4

Molecular Weight

373.02 g/mol

IUPAC Name

ethyl 5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C15H19BBrFO4/c1-6-20-13(19)10-7-9(17)8-11(12(10)18)16-21-14(2,3)15(4,5)22-16/h7-8H,6H2,1-5H3

InChI Key

OGAGWLNHUXYJLO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C(=O)OCC)Br

Origin of Product

United States

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